1-(4-pyridinyl)indoline

Description

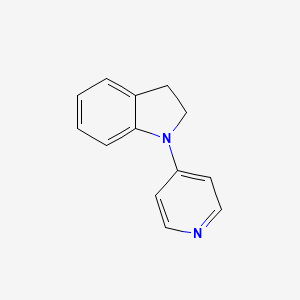

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTNISUGFOXDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175124 | |

| Record name | Indoline, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20948-73-6 | |

| Record name | Indoline, 1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020948736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Pyridinyl Indoline and Analogues

Direct N-Arylation Strategies for the Indoline (B122111) Nucleus

The most direct and commonly employed route to 1-(4-pyridinyl)indoline and its analogues is through the N-arylation of the indoline scaffold with a suitable pyridine (B92270) derivative. This can be achieved using transition metal catalysis or under base-mediated conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. Palladium and copper-based catalytic systems have been extensively used for the N-arylation of indoles and their saturated counterparts, indolines. acs.orgnih.govmdpi.comnih.gov

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a premier method for the N-arylation of a wide array of amines and N-heterocycles, including indoles. mdpi.comorganic-chemistry.org This reaction typically involves a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is critical and often requires optimization for specific substrates. For the synthesis of this compound, this would involve the coupling of indoline with a 4-halopyridine (e.g., 4-chloropyridine, 4-bromopyridine). The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common, although milder bases such as K₃PO₄ can be employed for substrates sensitive to harsh conditions. organic-chemistry.org While direct examples for indoline are extensions of the well-established indole (B1671886) chemistry, challenges can include the functionalization of the pyridine ring itself, which can sometimes be incompatible with the reaction conditions. nih.gov

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed N-arylation, represents a more classical and often more economical alternative to palladium-catalyzed methods. acs.orgnih.gov Modern protocols utilize copper(I) salts, such as CuI, in combination with a ligand to facilitate the coupling under milder conditions than the traditional high-temperature requirements. acs.orgnih.gov Simple diamine ligands, like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, have proven effective in promoting the N-arylation of indoles with various aryl halides, including halopyridines. acs.orgnih.gov These reactions are generally tolerant of a range of functional groups on both the indole and the aryl halide. acs.org

Table 1: Examples of Transition Metal-Catalyzed N-Arylation of Indole Derivatives with Halopyridines

| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI / trans-1,2-cyclohexanediamine | 3-Bromopyridine | K₃PO₄ | Toluene | 110 | 85 | acs.org |

| CuI / N,N'-dimethylethylenediamine | 4-Bromotoluene | K₃PO₄ | Toluene | 110 | 96 | acs.org |

| Pd₂(dba)₃ / Ligand 4* | 4-Chlorotoluene | NaOt-Bu | Toluene | 100 | 95 | organic-chemistry.org |

| Cu₂O / Ligand-free | Halopyridines | Cs₂CO₃ | N/A | N/A | up to 96 | researchgate.net |

*Ligand 4 refers to 2-(Di-tert-butylphosphino)biphenyl as described in the reference.

Base-Mediated Condensation and Cyclization Approaches

N-Arylation can also be achieved without a transition metal catalyst, typically through a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.org This approach is most effective when the pyridine ring is activated by electron-withdrawing groups. For the synthesis of this compound, this would involve reacting indoline with a highly electron-deficient 4-halopyridine, such as 4-fluoro- (B1141089) or 4-chloropyridine, in the presence of a strong base. frontiersin.orgresearchgate.net

Commonly used systems include potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). frontiersin.org The choice of base and solvent is crucial; for instance, bases like Cs₂CO₃ and K₂CO₃ have been found to be ineffective in some cases, while solvents other than DMSO may fail to promote the reaction. frontiersin.org This method offers the advantage of avoiding transition metals but is generally limited to specific substrates.

Intramolecular base-mediated N-arylation has also been used to synthesize fused indole systems, demonstrating the utility of this approach in forming C-N bonds. researchgate.net

Functionalization and Derivatization of this compound

Once the core this compound structure is obtained, it can be further modified to create a library of derivatives. This can involve functionalization of the indoline moiety or modification of the pyridinyl ring.

Regioselective C-H Functionalization of the Indoline Moiety (e.g., Rhodium-catalyzed C-H alkenylation)

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic cores. The indoline nucleus possesses several C-H bonds that can be selectively activated. The pyridine ring in this compound can act as a directing group to guide a metal catalyst to a specific C-H bond.

For instance, the alkenylation of the C-2 position of N-pyridyl-substituted indoles has been achieved using a palladium catalyst, where the pyridyl nitrogen directs the functionalization. beilstein-journals.org A related example is the rhodium-catalyzed C-H alkenylation of N-(2-pyridyl)sulfonylindole. beilstein-journals.org While this example involves a sulfonyl linker and a 2-pyridyl group, it demonstrates the potential for regioselective functionalization of the indoline ring directed by a nitrogen-containing aromatic substituent. Iron-catalyzed C-H functionalization of indoles with diazo compounds has also been reported, offering another potential route for derivatization. nankai.edu.cn

Modification of the Pyridinyl Ring

The pyridinyl ring of this compound is also amenable to a variety of chemical modifications. The reactivity of the pyridine ring is well-established. As an electron-deficient heterocycle, it is generally resistant to electrophilic aromatic substitution, but such reactions can be forced under harsh conditions. wikipedia.org

More common modifications include reactions at the pyridine nitrogen. The nitrogen lone pair can be alkylated with alkyl halides to form pyridinium (B92312) salts or oxidized to a pyridine N-oxide using peracids. wikipedia.org The formation of a pyridinium salt increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack. uiowa.edu Pyridine N-oxides can be used to introduce substituents at the 2-position via treatment with Grignard reagents followed by rearrangement. organic-chemistry.org Furthermore, photochemical valence isomerization of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. acs.org These general principles of pyridine chemistry can be applied to modify the pyridinyl moiety of this compound, providing access to a wide range of derivatives with different electronic and steric properties.

Multi-component Reactions for Hybrid Scaffold Synthesis

A notable example is the one-pot, four-component synthesis of structurally complex indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. beilstein-journals.orgbeilstein-journals.org This reaction involves the condensation of 3-(1H-indol-3-yl)-3-oxopropanenitriles, various aromatic aldehydes, a cycloalkanone (such as cyclododecanone), and ammonium (B1175870) acetate (B1210297). beilstein-journals.org The process proceeds through a six-step tandem sequence: Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and finally, air oxidation to yield the fused pyridine ring system. beilstein-journals.org The reaction demonstrates high efficiency, with excellent yields typically ranging from 85–95% when conducted in refluxing ethanol. beilstein-journals.org

The versatility of this four-component approach was demonstrated by varying the aromatic aldehyde and the cycloalkanone, leading to a diverse library of hybrid heterocycles. However, the reaction was noted to be unsuccessful with aliphatic aldehydes and cyclopentanone. beilstein-journals.org

Table 1: Four-Component Synthesis of Indole–Cyclododeca[b]pyridine-3-carbonitrile Hybrids

| Indole Reactant (3) | Aldehyde Reactant (4) | Product (7) | Yield (%) |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Benzaldehyde | 2-(1H-indol-3-yl)-4-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 92 |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 93 |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Methylbenzaldehyde | 2-(1H-indol-3-yl)-4-(p-tolyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 95 |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | 4-Methoxybenzaldehyde | 2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 94 |

| 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile | 90 |

| Data sourced from Muthu et al., 2018. beilstein-journals.org The reaction was performed with cyclododecanone (B146445) and ammonium acetate in refluxing ethanol. |

Another significant application of MCRs is in the synthesis of spirocyclic systems, which are of great interest in drug discovery. Functionalized 1-benzamidospiro[indoline-3,4'-pyridines] have been efficiently synthesized through a one-pot, four-component reaction of benzohydrazide, dialkyl acetylenedicarboxylate, isatins, and malononitrile (B47326) in the presence of triethylamine. consensus.app Similarly, other spiro[indoline-3,4'-pyridine] derivatives have been prepared via Lewis acid-catalyzed reactions. acs.org These methodologies highlight the capacity of MCRs to rapidly generate molecular complexity and produce diverse heterocyclic scaffolds from simple, readily available starting materials. consensus.appacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related N-heterocycles is increasingly guided by the principles of green and sustainable chemistry. rsc.org These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key strategies include the use of alternative energy sources, environmentally benign solvents, recyclable catalysts, and the development of atom-economical reaction pathways like MCRs. researchgate.netnih.gov

Microwave and ultrasound irradiation have emerged as effective non-traditional activation methods in the synthesis of pyridine and indole derivatives. researchgate.net Microwave-assisted synthesis, for instance, has been used for the N-substitution of indoles, significantly reducing reaction times and often improving yields compared to conventional heating. tandfonline.com One protocol involves the reaction of 5-nitroindole (B16589) with 2-(chloromethyl)pyridine (B1213738) hydrochloride under microwave irradiation to afford the N-substituted product. tandfonline.com Similarly, ultrasound irradiation has been shown to promote the efficient one-pot, four-component synthesis of highly substituted pyridine derivatives, offering advantages such as shorter reaction times and excellent yields. nih.gov The combined use of microwave and ultrasonic assistance has also been reported for the sustainable synthesis of heterocyclic precursors, including pyridines, from lignin-derived materials. tandfonline.com

The choice of solvent is a critical factor in green synthesis. Efforts are focused on replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG), or eliminating the solvent entirely. researchgate.netacs.org For example, a three-component synthesis of gramine (B1672134) derivatives from indole, an aromatic aldehyde, and a heteroarylamine has been successfully achieved under solvent- and catalyst-free conditions, showcasing a highly efficient and environmentally friendly protocol. erciyes.edu.tr The Hantzsch reaction for synthesizing 1,4-dihydropyridine (B1200194) derivatives, a scaffold related to the pyridine moiety of the target compound, has also been optimized to proceed under solvent-free conditions at elevated temperatures, resulting in high yields and avoiding the need for complex purification. acs.org

Catalysis plays a central role in sustainable synthesis. The development of modern coupling reactions, which are fundamental to forming the C-N bond in this compound, reflects this trend. The traditional Ullmann condensation, for example, required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgbyjus.com Modern advancements have led to the development of copper-catalyzed systems that operate under much milder conditions, often using catalytic amounts of a copper salt in the presence of a ligand. mdpi.com These improved methods are more energy-efficient and reduce metal waste. Alongside copper-catalyzed methods, the palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for C-N bond formation, allowing for the coupling of a wide array of amines and aryl halides with high efficiency and functional group tolerance, often under relatively mild conditions. wikipedia.orglibretexts.org

Table 2: Examples of Green Synthetic Approaches for Indole and Pyridine Scaffolds

| Reaction Type | Key Green Principle | Energy Source | Solvent | Key Features | Ref. |

| 4-Component Pyridine Synthesis | Ultrasound Promotion | Ultrasound | - | Short reaction times, excellent yields, simple workup. | nih.gov |

| 3-Component 1,4-Dihydropyridine Synthesis | Solvent-Free | Conventional Heating | None | High yield (85%), avoids solvent waste and complex purification. | acs.org |

| 3-Component Gramine Derivative Synthesis | Solvent- & Catalyst-Free | Conventional Heating | None | High efficiency, economic and environmental benefits. | erciyes.edu.tr |

| N-Alkylation of Indole | Microwave Assistance | Microwave | DMF | Rapid synthesis compared to conventional methods. | tandfonline.com |

| Pyridine Synthesis | Microwave Assistance | Microwave | Ethanol | Excellent yields (82-94%), short reaction times (2-7 min). | researchgate.net |

| Ullmann C-O Coupling | Nanocatalysis | Conventional Heating | Acetonitrile | Use of 10 mol% Cu nanoparticles, mild conditions (50-60 °C). | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 1 4 Pyridinyl Indoline

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. For 1-(4-pyridinyl)indoline, HRMS, typically using electrospray ionization (ESI) or time-of-flight (TOF) analyzers, provides a highly accurate mass measurement of the molecular ion, allowing for the confident assignment of its molecular formula (C₁₃H₁₂N₂). nih.govresearchgate.net The high resolving power of instruments like the LTQ Orbitrap XL enables the differentiation of isobars and provides mass accuracy often below 1 ppm. acs.org

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of this compound. nih.govmdpi.com By subjecting the protonated molecular ion [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. While specific data for this compound is not extensively published, analysis of related indolyl-pyridinyl structures suggests that fragmentation would likely involve the cleavage of the bond between the indoline (B122111) nitrogen and the pyridine (B92270) ring, as well as characteristic fissions within the indoline and pyridine ring systems. nih.govresearchgate.net The resulting product ions provide valuable structural information, helping to piece together the connectivity of the molecule.

Table 1: Illustrative HRMS Data for a Heterocyclic Compound

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI Positive | acs.org |

| Mass Analyzer | Orbitrap | acs.org |

| Measured m/z | [Value] | |

| Calculated m/z for C₁₃H₁₃N₂⁺ | [Value] | |

| Mass Accuracy (ppm) | < 1 | acs.org |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a detailed map of the connectivity and spatial relationships between atoms within a molecule. For this compound, a combination of 2D NMR experiments is essential for complete structural assignment and conformational analysis. researchgate.netipb.ptcore.ac.ukulisboa.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. libretexts.org This experiment would confirm the proton-proton connectivities within the indoline and pyridine rings of this compound. For instance, the correlations between the aromatic protons of the indoline moiety and the protons of the ethyl bridge would be clearly visible.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. core.ac.uk This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-4 bonds) correlations between protons and carbons. ipb.pt This technique would be instrumental in confirming the connection between the indoline nitrogen (N-1) and the C-4 position of the pyridine ring by observing a correlation between the protons on the indoline ring (e.g., H-7) and the pyridine carbon at the junction (C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. google.comresearchgate.net For this compound, NOESY can help to determine the preferred conformation of the molecule, for example, by showing through-space interactions between the protons of the pyridine ring and the protons of the indoline moiety.

Table 2: Representative 2D NMR Correlations for Indole-Pyridine Systems

| Experiment | Correlating Nuclei | Type of Information | Reference |

|---|---|---|---|

| COSY | ¹H - ¹H | J-coupling (3-bond) | libretexts.org |

| HSQC | ¹H - ¹³C | Direct one-bond attachment | core.ac.uk |

| HMBC | ¹H - ¹³C | Long-range (2-4 bonds) connectivity | ipb.pt |

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. nih.govresearchgate.net It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties. jeol.com For this compound, ssNMR, particularly ¹³C and ¹⁵N ssNMR, can be used to identify and differentiate between potential polymorphs, as subtle changes in the crystal packing environment will lead to distinct chemical shifts. google.comnih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. The information obtained from ssNMR can complement data from X-ray diffraction, providing a more complete picture of the solid-state structure.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound, X-ray crystallography has been successfully used to establish their solid-state structures and unequivocal stereochemistries. nih.govsigmaaldrich.com The technique can reveal the conformation of the molecule in the crystalline state, as well as intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. sigmaaldrich.comunamur.be For this compound, a crystal structure would definitively confirm the connectivity between the indoline and pyridine rings and provide detailed geometric parameters.

Table 3: Illustrative Crystallographic Data for a Pyridine-Indoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic / Monoclinic | nih.govsigmaaldrich.com |

| Space Group | [e.g., P2₁/n] | nih.govsigmaaldrich.com |

| Conformation | Y-shaped / Three-bladed propeller | nih.govsigmaaldrich.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.comacs.org For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the indoline and pyridine rings.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. acs.org The spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations within the aromatic rings, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. acs.orgnih.gov It would provide additional information on the skeletal vibrations of the fused ring system. The combination of IR and Raman data allows for a more complete vibrational assignment, which can be supported by theoretical calculations using Density Functional Theory (DFT). researchgate.netresearchgate.net

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | researchgate.net |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | researchgate.net |

| C=C/C=N Ring Stretch | 1600-1450 | IR, Raman | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in the indoline ring, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for their stereochemical analysis. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration of enantiomers, often in conjunction with theoretical calculations. aps.orgacs.org The study of self-assembly in chiral systems can also be monitored using CD spectroscopy. nih.gov

Computational and Theoretical Investigations of 1 4 Pyridinyl Indoline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comscirp.org

For a molecule like 1-(4-pyridinyl)indoline, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring, signifying its role as the primary electron donor in chemical reactions. Conversely, the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring, which can act as an electron acceptor. This distribution of frontier orbitals dictates the molecule's behavior in reactions, particularly in processes involving charge transfer.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as (χ2)/(2η).

Table 1: Illustrative Global Reactivity Descriptors for a Heterocyclic Compound (Data from a related system)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.50 |

| Chemical Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 3.20 |

This table presents hypothetical yet representative data for a heterocyclic molecule to illustrate the concept.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP maps are color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring, making it a prime site for protonation and interaction with electrophiles. The indoline part, particularly the aromatic ring, might exhibit regions of moderate negative potential. Conversely, the hydrogen atoms attached to the pyridine and indoline rings would show positive potential (blue), indicating their susceptibility to nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent. For a flexible molecule like this compound, which has a rotatable bond between the indoline and pyridine rings, MD simulations can reveal the preferred conformations and the energy barriers between them.

The conformational flexibility can be critical for its biological activity, as different conformations may bind to a biological target with varying affinities. MD simulations can also shed light on the solvation effects, showing how solvent molecules arrange themselves around the solute and influence its structure and dynamics. The solvation free energy, which can be calculated from these simulations, is a key parameter for predicting the solubility of the compound in different solvents. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations have become an indispensable tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the NMR chemical shifts of 1H and 13C nuclei with a high degree of accuracy. rsc.orgresearchgate.net

By calculating the theoretical NMR spectra for different possible isomers or conformers of a molecule, researchers can compare them with experimental data to confirm the correct structure. acs.org For this compound, theoretical calculations of the 1H and 13C NMR chemical shifts would be invaluable for assigning the peaks in the experimental spectrum and confirming the connectivity of the atoms. These calculations are particularly useful for resolving ambiguities in complex spectra. pitt.edunih.gov

Table 2: Illustrative Calculated vs. Experimental 13C NMR Chemical Shifts for a Related Heterocycle

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 148.5 | 150.2 |

| C3 | 124.1 | 123.8 |

| C4 | 136.7 | 135.9 |

| C5 | 121.3 | 121.5 |

| C6 | 129.8 | 129.5 |

| C7 | 128.0 | 127.7 |

| C8 | 145.2 | 144.9 |

| C9 | 118.9 | 119.1 |

This table presents hypothetical data for a related heterocyclic system to demonstrate the typical correlation between calculated and experimental NMR data.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates and calculating the associated energy barriers. acs.org For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of the reaction, providing a detailed understanding of the reaction pathway.

For example, in a hypothetical N-alkylation reaction of this compound, computational studies could determine whether the reaction proceeds via an SN1 or SN2 mechanism, identify the structure of the transition state, and calculate the activation energy. This information is vital for optimizing reaction conditions and predicting the feasibility of a given transformation. A DFT study on the gold(I)-catalyzed alkynylation of indole (B1671886) provides an example of how computational methods can be used to propose and validate a novel reaction mechanism. researchgate.net

In Silico Structure-Activity Relationship (SAR) Modeling for Biological Targets (excluding clinical outcomes)

In silico Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For this compound and its analogs, SAR studies can identify the key structural features that are essential for binding to a specific biological target.

A study on N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), a close analog of this compound, provides a relevant example of SAR. acs.org In this study, a series of analogs were synthesized and evaluated for their potential in treating Alzheimer's disease. The research explored how modifications to the indole and pyridine rings, as well as the N-alkyl substituent, affected the compound's activity. Such studies often employ computational techniques like molecular docking to predict the binding mode of the compounds to their target protein and to rationalize the observed SAR. mdpi.comnih.gov These in silico models can then be used to design new, more potent analogs with improved pharmacological profiles.

Reaction Chemistry and Transformational Pathways of 1 4 Pyridinyl Indoline

Oxidation Reactions of the Indoline (B122111) and Pyridine (B92270) Moieties

The oxidation of 1-(4-pyridinyl)indoline can proceed at two primary sites: the indoline ring, leading to aromatization, or the pyridine nitrogen, resulting in an N-oxide. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

The most common oxidation reaction involving the indoline nucleus is its dehydrogenation to the corresponding indole (B1671886) structure. This transformation is a versatile method for generating the indole ring system. researchgate.net Various reagents have been employed for this purpose, with palladium-based catalysts being particularly effective. For instance, palladium dichloride in a methanol/triethylamine mixture has been used to convert indoline to indole in high yields. researchgate.net Another common method involves the use of manganese dioxide (MnO2) in a solvent like benzene under reflux. researchgate.net More contemporary methods utilize molecular oxygen as a green oxidant in the presence of a palladium catalyst, although this can require a free N-H moiety on the indoline ring for the reaction to proceed efficiently. nih.govresearchgate.net

The pyridine ring, on the other hand, is susceptible to N-oxidation. The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide using various oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide complexes. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgscripps.edu The formation of the N-oxide activates the positions ortho and para (C2 and C4) to the nitrogen for subsequent functionalization. wikipedia.orgscripps.edu

| Reaction Type | Reagent/Catalyst | Moiety | Product | Reference |

| Dehydrogenation | Palladium Dichloride (PdCl2), Triethylamine | Indoline | 1-(4-pyridinyl)indole | researchgate.net |

| Dehydrogenation | Manganese Dioxide (MnO2) | Indoline | 1-(4-pyridinyl)indole | researchgate.net |

| Aerobic Oxidation | Pd(OAc)2, O2 | Indoline | 1-(4-pyridinyl)indole | nih.gov |

| N-Oxidation | Peroxybenzoic acid | Pyridine | 1-(1-oxido-4-pyridinyl)indoline | wikipedia.org |

Reduction Reactions, including Selective Hydrogenation of the Indoline Ring

The reduction of this compound can target either the pyridine ring or the benzene portion of the indoline system. Selective hydrogenation is a key strategy for modifying the molecule's structure and properties.

Selective reduction of the pyridine ring is a common transformation. Catalytic hydrogenation is frequently employed for this purpose. For example, the pyridine ring in related 2-(pyridyl)indole systems has been selectively hydrogenated to the corresponding piperidine derivative using catalysts like platinum(IV) oxide (PtO2) under hydrogen pressure, while leaving the indole nucleus intact. thieme-connect.comnih.gov This suggests that the pyridine moiety in this compound can be selectively reduced to a 1-(4-piperidinyl)indoline structure.

The indoline ring itself is the product of indole reduction. google.com Further reduction of the indoline's benzene ring requires more forcing conditions and is less common. Hydrodenitrogenation studies on indole show that hydrogenation of the pyrrole ring to indoline is the initial and primary pathway. osti.gov Subsequent ring-opening and reduction of the benzene ring occur under more severe hydrothermal conditions with specific catalysts like Ruthenium. osti.gov For this compound, such harsh conditions would likely also reduce the pyridine ring. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) in the presence of trifluoroacetic acid, are effective for the reduction of indoles to indolines. google.com

| Reaction Type | Reagent/Catalyst | Moiety | Product | Reference |

| Pyridine Hydrogenation | Platinum(IV) Oxide (PtO2), H2 | Pyridine | 1-(4-piperidinyl)indoline | thieme-connect.comnih.gov |

| Indole to Indoline | Borane·Pyridine complex, Trifluoroacetic acid | Indole (precursor) | Indoline | google.com |

| Indole to Indoline | Polymethylhydrosiloxane (PMHS), Pd catalyst | Indole (precursor) | Indoline | organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on Both Ring Systems

The distinct electronic natures of the indoline and pyridine rings govern their reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The benzene ring of the indoline moiety is electron-rich due to the electron-donating nature of the nitrogen atom, making it susceptible to electrophilic aromatic substitution. This reactivity is analogous to that of aniline derivatives. Substitution is expected to be directed to the positions ortho and para to the nitrogen atom (C5 and C7). The C5 position is generally favored. In the parent indole system, electrophilic attack preferentially occurs at the C3 position of the pyrrole ring. researchgate.net

Conversely, the pyridine ring is electron-deficient and thus strongly deactivated towards electrophilic substitution. youtube.comquimicaorganica.org Reactions typically require harsh conditions and occur primarily at the C3 and C5 positions. quimicaorganica.org However, conversion of the pyridine to its N-oxide derivative activates the ring, directing electrophilic attack to the C2 and C4 positions. wikipedia.orgyoutube.com

Nucleophilic Substitution: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C2, C4, or C6 positions. youtube.comquimicaorganica.org In this compound, the indoline group itself is at the C4 position. A nucleophile could potentially attack the C2 or C6 positions if a suitable leaving group were present. The reaction proceeds via an addition-elimination mechanism, with the negative charge stabilized by the electronegative nitrogen atom. quimicaorganica.org

The indoline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups on the benzene ring, which are absent in the parent structure.

| Ring System | Reaction Type | Position of Attack | Reactivity |

| Indoline (Benzene ring) | Electrophilic Substitution | C5, C7 | Activated |

| Pyridine | Electrophilic Substitution | C3, C5 | Deactivated |

| Pyridine N-Oxide | Electrophilic Substitution | C2, C4 | Activated |

| Indoline (Benzene ring) | Nucleophilic Substitution | - | Unreactive |

| Pyridine | Nucleophilic Substitution | C2, C4, C6 (with leaving group) | Activated |

Cycloaddition and Pericyclic Reactions for Fused Ring Systems

Both the indoline and pyridine rings can participate in cycloaddition and pericyclic reactions, providing pathways to more complex, fused ring systems. These reactions involve the concerted reorganization of electrons through a cyclic transition state. ox.ac.uklibretexts.org

The indole nucleus, which can be formed by the oxidation of indoline, is known to participate in [4+2] cycloaddition (Diels-Alder) reactions, acting either as a diene or a dienophile. researchgate.net Similarly, the benzene ring of the indoline could potentially act as a dienophile. More specialized cycloadditions, such as the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations, have been developed to construct seven-membered rings fused to the indole core. nih.gov Spiro-indoline systems can also be synthesized via [3+2] cycloaddition reactions. rsc.org

The pyridine ring can also engage in cycloaddition reactions. While the aromaticity of pyridine makes it a reluctant diene in standard Diels-Alder reactions, electron-deficient pyridines or pyridinium (B92312) salts can react with electron-rich dienophiles. nih.gov More commonly, pyridines can act as dienophiles. Intramolecular Diels-Alder reactions, where the diene and dienophile are tethered, are a valuable strategy for constructing fused systems. mdpi.com

| Reaction Type | Participating Moiety | Role | Potential Product Class | Reference |

| [4+2] Cycloaddition | Indole (from indoline) | Diene / Dienophile | Fused carbazoles | researchgate.net |

| [4+3] Cycloaddition | 3-Alkenylindole derivative | 4π component | Cyclohepta[b]indoles | nih.gov |

| [3+2] Cycloaddition | Indoline derivative | - | Spiro[indoline-pyrrolidines] | rsc.org |

| [4+2] Cycloaddition | Pyridine | Diene / Dienophile | Fused pyridines | nih.gov |

Cross-Coupling Reactions and Directed Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of both the indoline and pyridine rings in this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The indoline and pyridine moieties can be functionalized via reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (forming C-N or C-O bonds) couplings. mdpi.comacs.org For these reactions to occur, a halide or triflate leaving group is typically required on one of the rings. For example, a bromo- or iodo-substituted indoline or pyridine derivative of the parent compound could be coupled with a variety of partners. nih.gov Pyridine-2-sulfinates have also been shown to be effective coupling partners in palladium-catalyzed reactions with aryl halides. rsc.org

Directed C-H functionalization offers a more atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com The nitrogen atom in both the indoline and pyridine rings can act as a directing group, facilitating the activation of adjacent C-H bonds by a transition metal catalyst (commonly palladium). nih.gov For instance, palladium-catalyzed C-H activation can lead to the arylation, alkylation, or amination at positions ortho to the directing group. In the case of this compound, this could enable functionalization at the C7 position of the indoline ring or the C3/C5 positions of the pyridine ring. The coordination of the pyridine nitrogen to the palladium center is often a key step in directing such reactions. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Moiety Functionalized |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Indoline or Pyridine |

| Heck | Alkene | C-C | Indoline or Pyridine |

| Sonogashira | Terminal Alkyne | C-C | Indoline or Pyridine |

| Buchwald-Hartwig Amination | Amine | C-N | Indoline or Pyridine |

| C-H Activation/Functionalization | Aryl Halide, Alkene, etc. | C-C, C-N, etc. | Indoline (C7) or Pyridine (C3/C5) |

1 4 Pyridinyl Indoline As a Chemical Building Block and Functional Component

Precursor in the Synthesis of Complex Heterocyclic Architectures

The fusion of indoline (B122111) and pyridine (B92270) motifs within one molecule makes 1-(4-pyridinyl)indoline a promising starting point for the synthesis of complex heterocyclic systems. Both indole (B1671886) and pyridine are foundational structures in medicinal chemistry and materials science. rsc.org The indoline core can be a precursor to the indole system through oxidation, or it can be incorporated into spirocyclic frameworks. rsc.orgnih.gov

While specific examples detailing the direct use of this compound are not extensively documented in peer-reviewed literature, the reactivity of its constituent parts is well-established. Indoline derivatives are frequently used to construct fused heterocyclic systems and spiro-compounds. For instance, synthetic strategies have been developed to access spiro[indoline-3,4′-pyridin]-2-yl carbamates and other spirooxindoles fused with pyridine heterocycles through multicomponent reactions and transition-metal-catalyzed cyclizations. rsc.org Similarly, indole-based precursors are used to generate a wide array of fused heterocycles such as pyridazino[3,4-b]indoles and pyrazolo[3,4-b]quinolines. mdpi.comnih.gov

The presence of the pyridinyl group on the indoline nitrogen suggests that this compound could be employed in reactions that build upon either heterocyclic core, leading to novel polycyclic architectures with potential biological activity or unique material properties.

Table 1: Representative Heterocyclic Architectures Derived from Indole/Indoline Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

| Tryptamine-ynesulfonamides | AgOTf/PPh₃-catalyzed tandem cyclization | Spiro[indoline-3,4′-pyridin]-2-yl carbamate | N/A |

| Isatin, Amino Acid, Dipolarophile | 1,3-Dipolar Cycloaddition | Spirooxindole–pyrrolidines | rsc.org |

| Tetrahydro-1H-pyridazino[3,4-b]indoles | Oxidation / Aromatization | Fused Indole-Pyridazine Compounds | nih.gov |

| Tetrahydro-1H-pyridazino[3,4-b]indoles | Ring-opening/Ring-closing with TFA | Non-fused Indole-Pyrazol-5-ones | nih.govmdpi.com |

| 2-(4-pyridinyl)malonaldehyde, 3-aminoindazoles | Condensation Reaction | Pyridyl-substituted Pyrimido[1,2-b]indazoles | mdpi.com |

Role as a Ligand in Coordination Chemistry and Catalysis

The structure of this compound contains two potential coordination sites: the sp²-hybridized nitrogen atom of the pyridine ring and the sp³-hybridized nitrogen of the indoline ring. The pyridine nitrogen, with its accessible lone pair of electrons, is a classic Lewis base widely used in the formation of coordination complexes with a vast range of transition metals. acs.orgresearchgate.net The indoline nitrogen's coordination ability is influenced by its substitution and steric environment. This dual-functionality allows this compound to act potentially as a monodentate, bidentate, or bridging ligand, making it a versatile tool in coordination chemistry.

The coordination behavior of indole and pyridine derivatives with transition metal ions has attracted significant attention. nih.govnih.gov Indole-containing ligands can coordinate through the nitrogen atom or via π-interactions with the aromatic ring. nih.gov The combination of a "soft" indoline donor and a "harder" pyridine donor in this compound could lead to complexes with interesting reactivity or be used to stabilize specific metallic oxidation states.

Pyridine-based ligands are ubiquitous in transition-metal catalysis due to their ability to fine-tune the steric and electronic properties of the metal center. scispace.comresearchgate.net Complexes involving pyridyl ligands are active in a multitude of catalytic reactions, including cross-coupling, C-H activation, and polymerization. researchgate.net

While catalytic applications using this compound as a specific ligand are not prominently reported, its structure is analogous to other functional pyridines used in catalysis. The indoline substituent at the 4-position of the pyridine ring can influence the electronic properties of the coordinating nitrogen, which in turn affects the catalytic activity of the metal center. Furthermore, the indoline moiety itself could play a role in the catalytic cycle, either by providing a secondary coordination site or through non-covalent interactions that stabilize transition states. Research on related 1H-pyridin-(2E)-ylidenes (PYE) ligands has shown that their metal complexes with Pd(II), Ni(II), and Ru(II) can be applied in Suzuki-Miyaura cross-coupling reactions. scispace.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyridine ring is a common motif in organocatalysts, often acting as a Lewis base. However, recent research has explored novel activation modes. For example, a photochemical method for the functionalization of pyridines has been developed that proceeds via pyridinyl radicals. nih.goviciq.orgresearchgate.net This process, which diverges from classical Minisci chemistry, involves the single-electron reduction of a pyridinium (B92312) ion. nih.govresearchgate.net

The this compound scaffold could potentially participate in such transformations. The pyridine nitrogen can be protonated or alkylated to form a pyridinium ion, which could then be reduced to a pyridinyl radical for subsequent C-C bond-forming reactions. However, specific studies employing this compound as an organocatalyst have not been identified in the current literature. Similarly, methods for the organocatalytic 1,4-addition of 4-azaarenyl acetates have been developed, highlighting another potential avenue for the reactivity of the pyridinyl moiety, although direct application of this compound in this context remains to be explored. chemrxiv.org

Intermediate in Material Science Research (e.g., optical properties, polymerizable monomers)

The combination of an electron-donating indoline group and an electron-accepting pyridine ring gives this compound a donor-acceptor (D-A) type structure. Such structures are of significant interest in material science due to their potential for interesting optical and electronic properties, including intramolecular charge transfer (ICT), which can lead to solvatochromism and large nonlinear optical responses. researchgate.net

Compounds with similar D-A structures containing quinoline (B57606) (a fused pyridine system) have been studied computationally and shown to possess large molecular hyperpolarizabilities, suggesting applications in optoelectronics and photonics. researchgate.net Perylene diimide (PDI) derivatives, known for their outstanding optical and electronic properties, are another class of materials where precise molecular design leads to applications in optoelectronics. nih.govmdpi.com

Furthermore, the this compound structure could be modified to act as a polymerizable monomer. For example, the introduction of a vinyl group onto either the indoline or pyridine ring would allow its incorporation into polymer chains. A recent study demonstrated the synthesis of block copolymer nanoparticles via polymerization-induced self-assembly (PISA) using a vinyl benzyl phthalimide monomer, which has structural similarities to a functionalized indoline. rsc.org This suggests that polymers incorporating the this compound unit could be designed for applications in responsive materials or nanotechnology.

Table 2: Potential Material Science Applications Based on Constituent Moieties

| Moiety | Property / Application | Rationale | Representative Reference |

| Indoline-Pyridine (D-A) | Nonlinear Optics | Intramolecular Charge Transfer (ICT) characteristics. | researchgate.net |

| Pyridine | Liquid Crystals | Ability to form ordered structures through π-π stacking. | mdpi.com |

| Indoline (functionalized) | Polymerizable Monomers | Can be modified with polymerizable groups (e.g., vinyl) for PISA. | rsc.org |

| Pyridine | Optoelectronics | Component in molecules with high charge carrier mobility. | nih.gov |

Development of Chemical Probes and Sensors

Fluorescent chemical probes are essential tools for detecting and imaging ions and molecules in various environments. The design of these sensors often involves linking a fluorophore (a light-emitting unit) to a receptor (a binding unit) that selectively interacts with the target analyte. The this compound scaffold possesses features that make it an attractive core for such sensors. The dual nitrogen sites could act as a chelating unit for metal ions, while the conjugated π-system can serve as the basis for a fluorophore.

Binding of an analyte, such as a metal cation like Zn²⁺, to the nitrogen atoms could modulate the electronic properties of the molecule, leading to a change in its fluorescence emission. nih.gov This change can occur through mechanisms like photoinduced electron transfer (PET) or ICT. rsc.org For example, research on 1H-pyrazolo[3,4-b]quinoline derivatives, which also contain fused nitrogen heterocyclic systems, has led to the development of effective fluorescent sensors for Zn²⁺ cations. nih.govnih.gov These sensors operate by suppressing a fluorescence-quenching PET process upon ion binding, resulting in a significant "turn-on" fluorescence response. nih.gov Given its structural features, this compound could be functionalized to create novel probes for detecting specific analytes with high sensitivity and selectivity.

Mechanistic Investigations of 1 4 Pyridinyl Indoline Interactions with Biological Systems in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Mechanistic Studies (in vitro)

The identification of PIKFYVE as a primary target for methuosis-inducing indolyl-pyridinyl-propenones has been further substantiated by in vitro enzyme inhibition studies. These assays have demonstrated a direct inhibitory effect of these compounds on the kinase activity of PIKFYVE. acs.org

The lead compound, MOMIPP, was found to be a potent inhibitor of PIKFYVE kinase activity, with an IC50 value of 5.05 nM in an in vitro assay using the purified full-length protein. acs.orgresearchgate.net This potent inhibition of PIKFYVE's enzymatic function is consistent with the strong binding affinity observed in competition assays. acs.org The principal role of PIKFYVE is to phosphorylate PtdIns3P to produce PtdIns(3,5)P2, a crucial signaling lipid in endosomal trafficking. medchemexpress.com By inhibiting this kinase, indolyl-pyridinyl-propenones disrupt the homeostasis of phosphoinositides, leading to defects in endosome and macropinosome trafficking. nih.gov

The inhibitory activity of these compounds against PIKFYVE correlates well with their observed cellular phenotypes. acs.org For instance, a "Class 3" compound (2l), which primarily disrupts microtubules and has weak binding affinity for PIKFYVE (Kd = 540 nM), exhibited significantly reduced inhibitory activity against the enzyme (IC50 = 446 nM). acs.orgresearchgate.net This contrast in potency further supports the hypothesis that PIKFYVE inhibition is the primary mechanism for the vacuolization and methuosis induced by "Class 1" and "Class 2" compounds. acs.org

While PIKFYVE is a confirmed target, it is also suggested that the cytotoxic effects of some indolyl-pyridinyl-propenones, particularly those that induce methuosis, may involve interactions with additional cellular targets. acs.orguni.lu The uncoupling of vacuolization from cell death in certain analogues suggests that while PIKFYVE inhibition is responsible for the former, other mechanisms may contribute to the latter. acs.org For example, it has been proposed that "Class 2" compounds might bind to additional protein targets that are involved in metabolic or pro-survival signaling pathways, leading to metabolic collapse and cell death. acs.orgnih.gov

| Compound | Compound Class | PIKFYVE IC50 (nM) |

|---|---|---|

| 1a (MOMIPP) | Class 2 (Methuosis Inducer) | 5.05 |

| 2l | Class 3 (Tubulin Disruptor) | 446 |

Receptor Binding Assays and Ligand-Receptor Interaction Analysis (in vitro)

While much of the research on indolyl-pyridinyl-propenones has focused on their interaction with the enzyme PIKFYVE, the potential for these compounds to interact with other receptors has also been considered. Receptor binding assays are a standard method to determine the affinity of a ligand for a receptor and are often used in drug discovery to screen for new chemical entities. merckmillipore.com

In the context of indolyl-pyridinyl-propenones, some computational studies have speculated about the topography of the binding pockets on their protein targets. acs.org For example, it has been suggested that the dopamine receptor's ligand-binding pocket has a specific geometry to accommodate certain alkyl groups, a phenomenon that has been compared to the structure-activity relationships observed for some indolyl-pyridinyl-propenones. acs.orgnih.gov However, direct evidence from receptor binding assays for these compounds is not extensively reported in the available literature. The primary mechanism of action for the methuosis-inducing compounds in this class appears to be through enzyme inhibition rather than direct receptor agonism or antagonism. acs.org

For other related indole-based compounds, receptor binding assays have been successfully employed to identify high-affinity ligands for specific receptors. For instance, certain indolin-2-one derivatives have been shown to have a remarkable affinity and selectivity for the dopamine D4 receptor, with Ki values in the low nanomolar range. nih.gov This demonstrates that the indole (B1671886) scaffold can be incorporated into molecules that target specific G-protein coupled receptors. However, for the indolyl-pyridinyl-propenones that induce methuosis, the focus of mechanistic studies has remained on their effects on intracellular signaling pathways, particularly those regulated by PIKFYVE. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies have been pivotal in understanding the mechanisms of action of indolyl-pyridinyl-propenones and in identifying the chemical features that determine their distinct biological activities. acs.orgnih.gov These studies have defined the key requirements for inducing methuosis, microtubule disruption, or vacuolization without cell death. acs.orgnih.gov

The core pharmacophore for this class of compounds consists of an indole-propenone-pyridine scaffold. acs.org The position of the nitrogen atom in the pyridine (B92270) ring is critical, with the para (4') position being optimal for methuosis-inducing activity. acs.org

Key findings from SAR studies include:

Substitutions at the 5-indolyl position: A methoxy group at this position is a key feature for potent methuosis-inducing activity, as seen in the lead compound MOMIPP. acs.org

Substitutions at the 2-indolyl position: Small alkyl substitutions, such as methyl or ethyl groups, are well-tolerated and contribute to methuosis-inducing activity. acs.orgnih.gov However, increasing the size of the substituent at this position can lead to a loss of cytotoxicity, even though the ability to induce vacuolization is retained. acs.org This was an important discovery that uncoupled vacuolization from cell death. acs.org Furthermore, certain substitutions at the 2-indolyl position can completely change the mechanism of action from methuosis induction to microtubule disruption. acs.orguni.lu

Redirecting Cytotoxicity: Specific chemical modifications can redirect the cytotoxic activity of these compounds. For example, moving the methoxy group from the 5- to the 6-position on the indole ring, or introducing certain substitutions at the 2-position, can shift the activity from methuosis to microtubule disruption. acs.orgnih.gov

These SAR studies have led to the classification of indolyl-pyridinyl-propenones into three distinct phenotypic classes, as described in the previous section. acs.orgnih.gov The ability to modulate the biological activity of these compounds through subtle chemical changes makes them a versatile scaffold for the development of new therapeutic agents with different mechanisms of action. acs.org The findings from these studies have also provided valuable insights into the putative binding pockets of the protein targets for these compounds. acs.org

| Structural Modification | Effect on Biological Activity |

|---|---|

| Pyridine nitrogen at the para (4') position | Optimal for methuosis-inducing activity |

| Methoxy group at the 5-indolyl position | Enhances methuosis-inducing potency |

| Small alkyl groups (methyl, ethyl) at the 2-indolyl position | Maintains methuosis-inducing activity |

| Larger alkyl groups at the 2-indolyl position | Uncouples vacuolization from cell death (vacuolization occurs without cytotoxicity) |

| Specific substitutions at the 2-indolyl or 5-indolyl positions | Redirects activity from methuosis to microtubule disruption |

Future Perspectives and Advanced Research Directions for 1 4 Pyridinyl Indoline

Development of Asymmetric Synthetic Routes to Chiral 1-(4-pyridinyl)indoline Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal and materials chemistry, as stereochemistry often governs biological activity and material properties. Chiral indolines, in particular, are prevalent motifs in numerous bioactive natural products and pharmaceuticals nih.govconsensus.app. Currently, the synthesis of this compound typically results in a racemic mixture. The development of asymmetric routes to access specific enantiomers of this compound and its derivatives is a critical and unexplored research avenue. Future efforts could focus on several promising strategies:

Catalytic Asymmetric Hydrogenation: A highly effective method for producing chiral indolines involves the asymmetric hydrogenation of the corresponding indole (B1671886) precursor consensus.apptechnologynetworks.com. A future approach would involve the synthesis of 1-(4-pyridinyl)indole and its subsequent hydrogenation using chiral transition-metal catalysts (e.g., based on rhodium, iridium, or palladium) with sophisticated chiral phosphine (B1218219) ligands consensus.appscitechdaily.com. The challenge lies in achieving high enantioselectivity, which is influenced by the catalyst, ligand, and reaction conditions.

Enantioselective C-N Cross-Coupling: Building upon established N-arylation methods like the Buchwald-Hartwig amination, a forward-thinking approach would be to develop a catalytic system that couples a chiral indoline (B122111) or a prochiral precursor with a 4-halopyridine enantioselectively. This would require the design of novel chiral ligands capable of controlling the stereochemistry at the nitrogen center, an area that remains challenging for N-arylindoles researchgate.net.

Organocatalytic Methods: Asymmetric organocatalysis offers a metal-free alternative for synthesizing chiral heterocycles. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, could be designed to catalyze the intramolecular aza-Michael addition of a precursor molecule, thereby constructing the chiral indoline ring with high enantiomeric excess nih.gov. This strategy provides a pathway to variously substituted chiral this compound derivatives.

Kinetic Resolution: For existing racemic this compound, kinetic resolution presents a viable strategy. This could be achieved by enantioselective acylation of the indoline nitrogen or, more innovatively, through deprotonation using a chiral base (e.g., n-BuLi/sparteine complex) followed by quenching with an electrophile, a method proven effective for 2-arylindolines chemistryworld.comrsc.org. This would yield both an enantioenriched starting material and a new, functionalized chiral derivative.

Integration of this compound into Novel Materials for Optoelectronic or Catalytic Applications

The distinct electronic characteristics of the indoline (donor) and pyridine (B92270) (acceptor) moieties make this compound an attractive building block for functional organic materials.

Optoelectronic Materials: Donor-acceptor molecules are fundamental to organic electronics. Pyridine-based derivatives are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells rsc.org. Similarly, pyrene-pyridine systems have been studied as hole-transporting materials (HTMs) acs.org. The this compound scaffold could be functionalized to create novel materials for such devices. For instance, attaching larger aromatic groups to the indoline core could enhance its hole-transporting capabilities, while modifications to the pyridine ring could tune the LUMO level for efficient electron injection rsc.org. The inherent charge-transfer character of the molecule could also be exploited in thermally activated delayed fluorescence (TADF) emitters or as hosts for phosphorescent OLEDs.

Table 1: Potential Optoelectronic Applications for this compound Derivatives

| Application Area | Proposed Role of Derivative | Key Structural Features | Rationale |

| OLEDs | Hole-Transporting Material (HTM) | Electron-donating indoline core | Indoline facilitates hole injection/transport to the emissive layer. |

| OLEDs | Electron-Transporting Material (ETM) | Electron-accepting pyridine core | Pyridine facilitates electron injection/transport. |

| Perovskite Solar Cells | Additive / HTM | Lewis basic pyridine nitrogen | The pyridine unit can interact with perovskite surfaces, potentially improving efficiency and stability rsc.org. |

| TADF Emitters | Core Donor-Acceptor Structure | Torsion between indoline and pyridine rings | A twisted geometry can minimize the energy gap between singlet and triplet excited states, promoting TADF. |

Catalytic Applications: The pyridine nitrogen in this compound provides a clear coordination site for transition metals. This opens the door to its use as a ligand in catalysis. Iron complexes featuring pyridinophane ligands, for example, have been shown to catalyze C-C coupling reactions nih.gov. By developing chiral versions of this compound, as discussed in section 8.1, it could serve as a chiral ligand for asymmetric catalysis. Furthermore, the indoline scaffold itself can participate in catalytic cycles. For instance, N-alkylated indolines can be synthesized using iron catalysts via a borrowing-hydrogen methodology, with subsequent oxidation yielding the corresponding indole nih.gov. The unique electronic and steric environment provided by the this compound ligand could lead to novel reactivity and selectivity in a range of transformations.

Exploration of Electrochemical Properties and Transformations

The electrochemical behavior of this compound is largely unexplored but holds significant potential. The molecule contains both an easily oxidizable indoline unit and a reducible pyridine unit. Cyclic voltammetry would be the primary tool to determine its redox potentials. The oxidation potential is expected to be associated with the indoline moiety, forming a radical cation, while the reduction potential would correspond to the pyridine ring.

These redox properties could be harnessed for synthetic transformations. Electrosynthesis offers a green and efficient alternative to traditional chemical reagents for inducing reactions cornell.edu. For example, electrochemical oxidation of the indoline nitrogen could initiate coupling reactions or functionalization at adjacent positions. Conversely, electrochemical reduction of the pyridine ring could lead to dearomatization reactions, providing access to dihydropyridine (B1217469) structures, which are themselves valuable chemical motifs researchgate.net. The ability to selectively trigger reactions based on applied potential could enable precise and novel molecular transformations cornell.edu.

Table 2: Predicted Electrochemical Behavior and Potential Applications

| Process | Expected Moiety | Potential Transformation | Application |

| Oxidation | Indoline | Formation of a radical cation | Electropolymerization to form conductive films; C-H functionalization. |

| Reduction | Pyridine | Formation of a radical anion / dearomatization | Synthesis of dihydropyridine derivatives; initiation of radical cyclizations. |

Supramolecular Chemistry and Self-Assembly of this compound Based Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. Pyridine-based ligands are workhorses in this field, readily coordinating to metal ions to drive the self-assembly of architectures like macrocycles, cages, and coordination polymers nih.govmdpi.com.

This compound is an ideal candidate for designing such systems. The pyridine nitrogen can act as a robust coordination site for a variety of metal ions (e.g., Pd(II), Ag(I), Fe(II)) nih.govrsc.org. By synthesizing derivatives with a second coordination site, it would be possible to create metallo-macrocycles or extended metal-organic frameworks (MOFs). Furthermore, the indoline N-H bond (or C-H bonds) can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality could be exploited to create purely organic self-assembled systems, such as hydrogen-bonded capsules or nanotubes nih.govrsc.org. The interplay of metal coordination, hydrogen bonding, and π-stacking interactions involving the aromatic rings offers a rich landscape for creating novel supramolecular structures with potential applications in gas sorption, catalysis, or molecular recognition nih.gov.

Application of Advanced Machine Learning and AI in Predicting this compound Reactivity and Functionality

The complexity of chemical synthesis and materials design is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). These tools can identify patterns in large datasets to predict reaction outcomes, molecular properties, and biological activity, thereby accelerating the research and development cycle chemcopilot.comnih.gov.

For this compound, ML models could be transformative in several key areas:

Reactivity Prediction: Late-stage functionalization is challenging because complex molecules have multiple potential reaction sites. ML models, trained on vast reaction databases, can predict the most likely site of reaction for a given set of reagents and conditions, guiding synthetic efforts to create new derivatives efficiently technologynetworks.comappliedclinicaltrialsonline.com.

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict the physical, optoelectronic, or catalytic properties of hypothetical derivatives before they are synthesized researchgate.net. This would allow for the virtual screening of thousands of potential candidates to identify those with the most promising characteristics for a specific application, saving significant time and resources.

Synthesis Design: AI tools can assist in designing asymmetric synthetic routes by predicting which chiral catalysts and conditions will yield the highest enantioselectivity for a target molecule.

ADME/Tox Prediction: In the context of medicinal chemistry, ML models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of drug candidates nih.govmdpi.com. Applying these models to libraries of virtual this compound derivatives could rapidly identify compounds with favorable drug-like profiles nih.govmdpi.com.

By integrating these predictive technologies, the exploration of this compound's chemical space can be made more systematic, efficient, and innovative, leading to the faster discovery of new functions and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-pyridinyl)indoline, and how are structural impurities minimized during synthesis?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between indoline derivatives and 4-pyridinecarboxaldehyde. Key steps include:

- Solvent selection (e.g., anhydrous methanol or formamide) to control reaction kinetics .

- Catalysts like piperidine or acetic acid to enhance yield and regioselectivity.

- Purification via column chromatography or recrystallization to remove byproducts (e.g., unreacted starting materials).

- Structural confirmation using , , and mass spectrometry, with purity verified via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm), while confirms carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- TLC and HPLC : Monitor reaction progress and purity, with Rf values compared to standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., aldehyde activation).

- Catalyst Screening : Test bases (e.g., KCO) or organocatalysts to improve regioselectivity.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, temperature, catalyst ratio) .

Q. What strategies are effective for resolving contradictory data in pharmacological studies of this compound derivatives (e.g., conflicting IC values across assays)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-Response Curves : Perform triplicate experiments with non-linear regression to calculate IC confidence intervals .

- Mechanistic Profiling : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

Q. How can computational and experimental approaches be integrated to study the mechanism of action of this compound in inducing methuosis?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with GTPase targets (e.g., RhoA or Rac1) .

- Live-Cell Imaging : Track vacuole formation in real-time using fluorescent markers (e.g., LysoTracker Red) .

- Knockdown Studies : Apply siRNA targeting candidate pathways (e.g., PI3K/Akt) to confirm mechanistic hypotheses .

Q. What statistical methods are recommended for analyzing dose-dependent biological activity data of this compound analogs?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC and Hill coefficients .

- ANOVA with Post-Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD for multiple comparisons) .

- Principal Component Analysis (PCA) : Identify structural features (e.g., substituent electronegativity) correlating with activity .

Guidance for Experimental Design

Q. How should researchers design controls to account for solvent interference in assays involving this compound?

- Methodological Answer :

- Vehicle Controls : Include solvent-only groups (e.g., DMSO at matching concentrations) to isolate compound effects.

- Positive/Negative Controls : Use known inducers/inhibitors of the target pathway (e.g., staurosporine for apoptosis assays).

- Blinding : Randomize sample allocation to minimize observer bias .

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify exact molar ratios, heating/cooling rates, and stirring durations.